Product packaging for 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine(Cat. No.:)

1,2-Dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11923712
M. Wt: 147.18 g/mol
InChI Key: NAVDBUWCGQBJMO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazo[4,5-b]pyridine is a chemical building block of significant interest in medicinal and organic chemistry research. It serves as a core synthetic intermediate for the development of novel compounds with potential pharmacological activity . The compound belongs to the imidazopyridine family, a privileged scaffold in drug discovery due to its structural resemblance to purines . This analogy allows derivatives to interact with a wide range of cellular targets and pathways. Researchers leverage this core structure to create molecules for investigating diseases such as cancer, with some derivatives acting as inhibitors of proteins like Aurora A kinase, TBK1, and IKK-ɛ, or as tubulin polymerization inhibitors . The structural features of the imidazo[4,5-b]pyridine ring system, including its tautomeric forms and substitution patterns, are critical for optimizing interactions with biological targets and are a key focus of structure-activity relationship (SAR) studies . This product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B11923712 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,2-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3/c1-6-10-8-7(11(6)2)4-3-5-9-8/h3-5H,1-2H3

InChI Key

NAVDBUWCGQBJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC=N2

Origin of Product

United States

Contextualization of the Imidazo 4,5 B Pyridine Heterocyclic Scaffold in Organic and Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold is a fused heterocyclic system comprising an imidazole (B134444) ring fused to a pyridine (B92270) ring. nih.gov Its structural similarity to naturally occurring purines has made it a focal point in organic and medicinal chemistry. nih.govnih.gov This structural analogy allows molecules containing this scaffold to interact with biological targets that typically bind purines, leading to a wide range of biological activities. nih.govevitachem.com

Derivatives of imidazo[4,5-b]pyridine have been investigated for a multitude of therapeutic applications. Research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents. researchgate.netnih.gov Furthermore, these compounds have been explored as inhibitors of various enzymes, including kinases, which are crucial in cellular signaling pathways. nih.govresearchgate.net The versatility of the imidazo[4,5-b]pyridine core allows for the synthesis of a diverse library of compounds with varied pharmacological profiles, making it a privileged scaffold in drug discovery. eurjchem.comuctm.edu

Significance of N Methylated Imidazo 4,5 B Pyridine Derivatives Within the Compound Class

The introduction of a methyl group to a nitrogen atom (N-methylation) within the imidazo[4,5-b]pyridine scaffold can significantly influence the compound's physicochemical and biological properties. Methylation at the N1 or N3 position of the imidazole (B134444) ring can affect factors such as solubility, lipophilicity, and metabolic stability.

Historical and Current Research Landscape of 1,2 Dimethyl 1h Imidazo 4,5 B Pyridine

Historically, research on imidazo[4,5-b]pyridine derivatives has been extensive, with a focus on synthesizing new analogues and evaluating their broad spectrum of biological activities. nih.gov Early studies often centered on the fundamental synthesis and characterization of these compounds.

Current research on 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine and its close analogues is more targeted. Contemporary studies often involve the design and synthesis of these molecules for specific therapeutic areas, such as oncology and infectious diseases. nih.govnih.gov For example, some derivatives have been investigated as potent kinase inhibitors for cancer therapy. nih.gov The compound 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a related N-methylated imidazo[4,5-b]pyridine, is one of the most abundant heterocyclic amines found in cooked meat and has been classified as a possible human carcinogen, prompting extensive research into its mechanisms of action. wikipedia.org

Scope and Objectives of Advanced Academic Inquiry into the Chemical Compound

De Novo Synthesis Approaches to the Imidazo[4,5-b]pyridine Core

The foundational step in obtaining many derivatives, including the target compound, is the creation of the fused imidazole (B134444) and pyridine (B92270) rings. Several methodologies have been established for this purpose, starting from appropriately substituted pyridine or imidazole precursors.

Cyclocondensation Reactions Utilizing 2,3-Diaminopyridine (B105623) Precursors

A prevalent and classical method for constructing the imidazo[4,5-b]pyridine skeleton is the cyclocondensation of 2,3-diaminopyridine with a one-carbon synthon, such as carboxylic acids, aldehydes, or orthoesters. nih.govnih.gov This approach, often referred to as the Phillips-Ladenburg synthesis, is versatile and can be adapted to introduce substituents at the C2 position of the imidazole ring.

For instance, the reaction of 2,3-diaminopyridine with formic acid under reflux conditions yields the parent 1H-imidazo[4,5-b]pyridine. nih.gov To introduce a methyl group at the C2 position, a necessary feature for the target compound, acetic acid or its derivatives can be used. One efficient method involves refluxing 2,3-diaminopyridine in triethyl orthoacetate, followed by treatment with hydrochloric acid, to produce 2-methyl-1H-imidazo[4,5-b]pyridine in good yield. nih.govresearchgate.net Similarly, condensation with various aldehydes, often in the presence of an oxidizing agent or under air, can furnish 2-substituted-1H-imidazo[4,5-b]pyridines. nih.gov A green chemistry approach has been developed using water as a solvent under thermal conditions, which proceeds via an air-oxidative cyclocondensation to give excellent yields. nih.gov

Table 1: Cyclocondensation of 2,3-Diaminopyridine for C2-Substituted Imidazo[4,5-b]pyridines

C1 Source ReagentReaction ConditionsProductYield (%)Reference
Triethyl orthoacetateReflux, then HCl treatment2-Methyl-1H-imidazo[4,5-b]pyridine78% researchgate.net
Substituted Aryl AldehydesWater, thermal, air oxidation2-Aryl-1H-imidazo[4,5-b]pyridine83–87% nih.gov
Formic AcidReflux1H-Imidazo[4,5-b]pyridineNot specified nih.gov

Synthesis via Vicarious Nucleophilic Substitution of Hydrogen (VNSH)

The Vicarious Nucleophilic Substitution of Hydrogen (VNSH) is a powerful method for C-H functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile carrying a leaving group. wikipedia.org While not a direct route to the parent imidazo[4,5-b]pyridine, VNSH has been employed in the synthesis of key intermediates that can be further elaborated into substituted analogues, such as imidazo[4,5-b]pyridinones.

One documented pathway begins with a 4(5)-nitro-1H-imidazole. clockss.orgresearchgate.net The imidazole is first N-benzylated, and the resulting 1-benzyl-4-nitro-1H-imidazole undergoes a VNSH reaction with the carbanion generated from chloroform (B151607) and potassium tert-butoxide. clockss.orgresearchgate.net This introduces a dichloromethyl group onto the imidazole ring. Subsequent hydrolysis of the dichloromethyl group furnishes an aldehyde, which can then undergo a Knoevenagel condensation. The resulting nitroimidazole derivative, bearing a diethyl methylenemalonate group, is then subjected to reduction and cyclization to afford an ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. clockss.orgresearchgate.net This multi-step sequence demonstrates the utility of VNSH in building complex heterocyclic systems that are precursors to the desired scaffold.

Tandem Reaction Sequences from Halogenated Nitropyridines

Modern synthetic strategies often favor tandem or one-pot reactions for efficiency and sustainability. A highly effective method for constructing the imidazo[4,5-b]pyridine skeleton starts from 2-chloro-3-nitropyridine (B167233). nih.govacs.org This procedure involves a three-step sequence performed in a single pot: a nucleophilic aromatic substitution (SNAr), followed by in situ reduction of the nitro group, and subsequent heterocyclization with an aldehyde. nih.govacs.org

The process commences with the SNAr reaction of 2-chloro-3-nitropyridine with a primary amine (R¹-NH₂) in a water-isopropanol medium. nih.govacs.org After the formation of the N-substituted 3-nitropyridin-2-amine intermediate, a reducing agent such as zinc dust in the presence of acid is added. nih.govacs.org This reduces the nitro group to an amine, generating a transient N-substituted pyridine-2,3-diamine. Without isolation, this diamine is then treated with an aldehyde (R²-CHO), which undergoes condensation and cyclization to form the final N1-substituted-2-substituted-imidazo[4,5-b]pyridine. nih.govacs.org This tandem approach is notable for its efficiency, use of environmentally benign solvents, and the ability to generate a diverse library of analogues with only a single purification step. nih.gov

Table 2: One-Pot Tandem Synthesis of Imidazo[4,5-b]pyridines

Starting MaterialReagents (Sequential)Key IntermediateFinal Product StructureReference
2-Chloro-3-nitropyridine1. Primary Amine (R¹-NH₂) 2. Zn/HCl 3. Aldehyde (R²-CHO)N¹-substituted-pyridine-2,3-diamineN¹-R¹, C²-R²-imidazo[4,5-b]pyridine nih.govacs.org

Targeted Alkylation and Derivatization for 1,2-Dimethyl Substitution

Once the 2-methyl-1H-imidazo[4,5-b]pyridine core is synthesized, the final step towards obtaining this compound is the introduction of a methyl group onto one of the ring nitrogen atoms. This N-alkylation is a critical and often challenging step due to the presence of multiple nucleophilic nitrogen atoms within the heterocyclic system.

Regioselective N-Alkylation Methodologies

The imidazo[4,5-b]pyridine scaffold possesses three potential sites for alkylation: the N1 and N3 atoms in the imidazole ring and the N4 atom in the pyridine ring. researchgate.netnih.gov The inherent tautomerism of the N-unsubstituted system further complicates regioselectivity. fabad.org.tr The reaction of the imidazo[4,5-b]pyridine anion with an alkylating agent can lead to a mixture of N1, N3, and N4-alkylated isomers, making separation and purification difficult. nih.govresearchgate.net

Controlling the site of alkylation is therefore a significant focus of research. The outcome of the reaction is influenced by several factors, including the nature of the substrate (substituents on the ring), the alkylating agent, the base used, and the solvent. researchgate.netresearchgate.net For example, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under phase transfer catalysis conditions can yield a mixture of N3 and N4 regioisomers, and in the case of ethyl bromoacetate, all three N1, N3, and N4 isomers were observed. nih.gov

Control over N1, N3, and N4 Alkylation Sites

Achieving regioselective control is paramount for the unambiguous synthesis of a specific isomer like this compound. Researchers have developed specific strategies to direct alkylation to a desired nitrogen atom.

Control for N1 vs. N3 Alkylation: A versatile strategy for the regioselective synthesis of either N1 or N3 substituted imidazo[4,5-b]pyridines utilizes 2-formamido-3-aminopyridine as a key intermediate. researchgate.net

N1-Alkylation: Reductive amination of an aldehyde with 2-formamido-3-aminopyridine using borane-pyridine in acetic acid directly affords the N1-substituted imidazo[4,5-b]pyridine in a single step. researchgate.net

N3-Alkylation: In contrast, reacting 2-formamido-3-aminopyridine with an alkyl halide in the presence of a base like cesium carbonate leads to the N3-substituted product. researchgate.net

Control for N4 Alkylation: Studies have shown that alkylation of certain 4H-imidazo[4,5-b]pyridine derivatives, such as 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine, with agents like 1-(chloromethyl)-4-methoxybenzene in the presence of K₂CO₃ in DMF, proceeds with high regioselectivity to yield the N4-alkylated product as the major isomer. fabad.org.trnih.gov The structural assignment of these regioisomers is often confirmed using advanced NMR techniques like 2D-NOESY, which can detect through-space interactions between the newly introduced alkyl group's protons and the protons on the pyridine ring. fabad.org.trnih.gov

DFT (Density Functional Theory) calculations have also been employed to understand and predict the regioselectivity of these alkylation reactions. researchgate.netnih.gov These computational studies suggest that the outcome can be governed by factors such as a 'steric approach control', where the less sterically hindered nitrogen is preferentially alkylated. researchgate.net

Table 3: Regioselective N-Alkylation Strategies for Imidazo[4,5-b]pyridines

Precursor/IntermediateReagents & ConditionsMajor Product IsomerRationale/MethodReference
2-Formamido-3-aminopyridineAldehyde, Borane-pyridine, Acetic AcidN1-substitutedOne-step reductive amination/cyclization researchgate.net
2-Formamido-3-aminopyridineAlkyl halide, Cs₂CO₃N3-substitutedAlkylation followed by cyclization researchgate.net
6-Bromo-2-aryl-4H-imidazo[4,5-b]pyridineAlkyl halide, K₂CO₃, DMFN4-substitutedDirect alkylation of the pre-formed heterocycle fabad.org.trnih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetate, PTCMixture of N1, N3, N4Phase Transfer Catalysis (PTC) conditions nih.gov
Impact of Reaction Conditions on Regioselectivity

The alkylation of the 1H-imidazo[4,5-b]pyridine core is known to be non-selective, often yielding a mixture of monoalkylated and polyalkylated products. acs.orgrsc.org One of the most significant challenges in the synthesis of derivatives like this compound is achieving substitution at the desired nitrogen atom. rsc.org The regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and the nature of the substituents on the heterocyclic core.

For instance, in the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines using butyl bromide under basic conditions with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the reaction predominantly results in the formation of N⁴ and N³ regioisomers. researchgate.net This indicates that the thermodynamic and kinetic control of the reaction can be manipulated to favor certain isomers.

General principles of regioselectivity in nucleophilic aromatic substitution reactions on pyridine rings also offer insight. Studies on substituted dichloropyridines have shown that both steric and electronic factors play a crucial role. The use of bulky substituents can direct incoming groups to a specific position due to steric hindrance. organic-chemistry.org Furthermore, the choice of solvent can dramatically alter isomeric ratios; for example, a reaction in dichloromethane (B109758) (a poor hydrogen-bond acceptor) can yield one regioisomer, while the same reaction in dimethyl sulfoxide (B87167) (a strong hydrogen-bond acceptor) can favor the alternative isomer. organic-chemistry.org The regioselectivity in annelation reactions on the imidazo[4,5-b]pyridine ring has also been attributed to steric constraints between substituents. rsc.org These findings underscore the critical role that a careful selection of reaction conditions plays in directing the outcome of synthetic transformations on the imidazo[4,5-b]pyridine skeleton.

Application of Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase. This method can offer milder reaction conditions, improved yields, and greater cost-effectiveness. wikipedia.org

While specific literature on the PTC alkylation of this compound is scarce, its application on other nitrogen-containing heterocycles, such as hydantoins, demonstrates its potential. In a typical PTC setup, a catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used to transport a reactant, such as a deprotonated nucleophile, from the aqueous phase to the organic phase where the alkylating agent resides. wikipedia.org This methodology has been successfully applied to the C5-selective alkylation of hydantoins with a wide range of electrophiles, including alkyl and benzyl (B1604629) halides, under mild conditions and with high yields. wikipedia.org The process is scalable and can be more environmentally friendly than conventional methods that may require harsh conditions or toxic solvents. wikipedia.org Given the challenges with regioselectivity in traditional alkylation of imidazo[4,5-b]pyridines, which often employ systems like K₂CO₃ in DMF, PTC presents a promising alternative for achieving more controlled and efficient synthesis of N-alkylated derivatives. researchgate.net

Functional Group Transformations on the this compound Skeleton

Once the core heterocyclic structure is formed, various functional groups can be introduced or modified to create a diverse range of analogues.

Willgerodt-Kindler Reaction Investigations on this compound

The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones into the corresponding terminal amides or, in the Kindler modification, thioamides. rsc.orggoogle.com This reaction has been investigated on the imidazo[4,5-b]pyridine skeleton, specifically starting with 2-acetylimidazo[4,5-b]pyridine. In these studies, the 2-acetyl derivative was reacted with various aromatic amines and elemental sulfur to produce N-arylthioamide derivatives at the 2-position. acs.org This transformation demonstrates a method for extending the carbon chain and introducing a thioamide functional group, which is a valuable synthetic intermediate. acs.org

Table 1: Products of the Willgerodt-Kindler Reaction on 2-Acetylimidazo[4,5-b]pyridine This table is interactive. You can sort and filter the data.

Starting Material Reagents Product
2-Acetylimidazo[4,5-b]pyridine Aromatic Amine, Sulfur 2-(N-Arylthioamido)imidazo[4,5-b]pyridine

Oxidation Reactions of Alkyl Side Chains

The oxidation of alkyl groups, particularly methyl groups, attached to the imidazo[4,5-b]pyridine ring is a key method for introducing functional groups like carboxyl or carbonyl moieties. While direct oxidation of this compound is not extensively detailed, studies on related methylpyridines provide a clear precedent for these transformations.

The methyl group on a pyridine ring can be oxidized to a carboxylic acid function using strong oxidizing agents. ect-journal.kz For example, methylpyridines (picolines) are commonly oxidized to their corresponding pyridine carboxylic acids. acs.orgnih.gov Vapor-phase oxidation using a modified vanadium oxide catalyst has also been shown to be effective for converting compounds like 2-methyl-5-ethylpyridine. acs.org Research indicates that substituents in the 2-position of the pyridine ring exhibit increased reactivity during such oxidations. acs.org The synthesis of 2-acetylimidazo[4,5-b]pyridine itself implies the oxidation of a 2-ethyl precursor, highlighting that the alkyl side chain at the 2-position is susceptible to oxidative functionalization. acs.org

Introduction of Amidino and Cyano Substituents

Cyano and amidino groups are important functional groups in medicinal chemistry. Methods have been developed for their introduction onto the imidazo[4,5-b]pyridine scaffold. A series of cyano- and amidino-substituted 2-phenyl-imidazo[4,5-b]pyridines have been synthesized and evaluated for biological activity. acs.orgect-journal.kznih.gov

The synthesis of cyano-substituted analogues can be achieved through the cyclization of 2,3-diaminopyridines with cyano-substituted benzaldehydes. acs.org The resulting cyano derivatives serve as crucial precursors for amidines. The conversion of the cyano group to an amidino group can be accomplished via two primary methods: a one-pot procedure involving lithium hexamethyldisilazane (B44280) (LiHMDS) or through the Pinner reaction. acs.org

Table 2: Synthesis of Cyano- and Amidino-Substituted Imidazo[4,5-b]pyridines This table is interactive. You can sort and filter the data.

Precursor(s) Reaction Functional Group Introduced
2,3-Diaminopyridine, Cyano-benzaldehyde DMSO-mediated cyclization Cyano
Cyano-imidazo[4,5-b]pyridine Pinner Reaction Amidino
Cyano-imidazo[4,5-b]pyridine Reaction with LiHMDS Amidino
5-Amino-4-(cyanoformimidoyl)imidazole, Malononitrile Cyclization Dicyano

In other synthetic approaches, highly functionalized imidazo[4,5-b]pyridines containing one or more cyano groups have been prepared from precursors like 1-alkyl-5-amino-4-(cyanoformimidoyl)imidazoles by reacting them with malononitrile.

Pinner Reaction Applications

The Pinner reaction is a well-established method for converting nitriles into imino esters (known as Pinner salts), which are versatile intermediates. nih.gov These salts can be subsequently reacted with ammonia (B1221849) or amines to form amidines. nih.gov

This reaction has been effectively applied to the imidazo[4,5-b]pyridine system for the synthesis of amidino derivatives from their cyano precursors. acs.org The process is typically carried out in two steps. First, the cyano-substituted imidazo[4,5-b]pyridine is treated with an alcohol in the presence of an acid (e.g., HCl) to form the imino ester intermediate. The progress of this step can be monitored by infrared spectroscopy to confirm the conversion of the cyano group. In the second step, the isolated imino ester is reacted with an excess of a corresponding amine to produce the target amidine, often in moderate yields. acs.org This two-step Pinner reaction provides a reliable pathway to both acyclic and cyclic amidino-substituted imidazo[4,5-b]pyridines. acs.org

Table 3: Pinner Reaction for Amidine Synthesis on Imidazo[4,5-b]pyridine Core This table is interactive. You can sort and filter the data.

Step Reactant Reagents Intermediate/Product
1 Cyano-imidazo[4,5-b]pyridine Alcohol (e.g., 2-Methoxyethanol), Acid Imino Ester
2 Imino Ester Amine Amidino-imidazo[4,5-b]pyridine

Advanced Synthetic Methodologies

Modern synthetic chemistry has seen a paradigm shift towards greener and more efficient reaction protocols. For the synthesis of imidazo[4,5-b]pyridines, this has translated into the adoption of advanced methodologies that offer significant advantages over classical approaches, which often involve harsh conditions, long reaction times, and the use of toxic reagents. jscimedcentral.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. ijnrd.org The application of microwave irradiation facilitates efficient and uniform heating of the reaction mixture, a stark contrast to conventional heating methods where heat is transferred through the vessel walls. ijnrd.org This technique has been successfully employed in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, which are structural isomers of the target scaffold. nanobioletters.comnih.gov

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, for instance, has been achieved through the microwave-assisted reaction of 2-aminopyridines with α-bromo carbonyl compounds. nanobioletters.com This approach highlights the potential of microwave heating to facilitate the rapid construction of the imidazopyridine core. While specific examples for this compound are not extensively detailed in the provided results, the principles of MAOS are broadly applicable. For example, a one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat microwave irradiation conditions demonstrates the efficiency of this green chemistry approach. nih.gov This method offers high yields and a significant reduction in reaction time and complexity compared to traditional methods. nih.gov

The key advantages of MAOS include:

Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.

Improved Yields: Increased reaction rates and selectivity often lead to higher product yields.

Greener Chemistry: The efficiency of microwave heating often allows for the use of less solvent and energy, contributing to more environmentally friendly processes. ijnrd.org

ReactantsConditionsProductYieldReference
2-Aminopyridine, α-Bromo KetonesMicrowave IrradiationImidazo[1,2-a]pyridine derivativesHigh nanobioletters.com
2-Aminopyrimidines, α-BromoketonesMicrowave Irradiation, Hydrazine (B178648)Disubstituted 2-amino-1H-imidazoles- nih.gov
2-Aminopyridine, Cyanamide, Aromatic Aldehydes/KetonesMicrowave Irradiation (120 °C, 15 min), NeatPyridinyl-1,3,5-triazine-2,4-diamine hybridsHigh nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. acsgcipr.org This approach offers significant advantages in terms of atom economy, convergence, and the rapid generation of molecular diversity. mdpi.com For the synthesis of imidazopyridine scaffolds, the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has proven to be a particularly effective methodology for constructing imidazo[1,2-a]pyridine-3-amines. mdpi.commdpi.com

A one-pot synthesis of imidazo[1,2-a]pyridines functionalized with azides has been developed using the GBB-3CR under mild conditions. mdpi.com This method allows for the incorporation of orthogonal reagents, expanding the synthetic potential of the resulting products. mdpi.com Similarly, a tandem approach combining the Groebke–Blackburn–Bienaymé and Ugi reactions has been utilized to synthesize peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. beilstein-journals.org

While direct applications to this compound are not explicitly detailed, the principles of MCRs are highly adaptable. For instance, a one-pot tandem reaction starting from 2-chloro-3-nitropyridine in a water-isopropanol medium has been developed for the synthesis of imidazo[4,5-b]pyridine derivatives in excellent yields. acs.org This process involves a sequential SNAr reaction, reduction, and condensation. acs.org

The key features of multicomponent reaction strategies include:

High Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps.

Diversity-Oriented Synthesis: The use of various starting materials allows for the rapid creation of compound libraries.

Green Chemistry: MCRs often exhibit high atom economy and can be performed under environmentally benign conditions. acsgcipr.org

Reaction TypeReactantsProductKey FeaturesReference
Groebke–Blackburn–Bienaymé (GBB-3CR)2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl IsocyanideImidazo[1,2-a]pyridines functionalized with azidesOne-pot, mild conditions, access to synthetic platforms mdpi.com
Tandem GBB-3CR and Ugi ReactionAminopyridine, Aldehyde, Isocyanide, then Aldehyde, Amine, IsocyanidePeptidomimetics with substituted imidazo[1,2-a]pyridine fragmentSynthesis of hybrid molecules with pharmacophoric fragments beilstein-journals.org
Tandem SNAr/Reduction/Condensation2-Chloro-3-nitropyridine, Amines, AldehydesImidazo[4,5-b]pyridine derivativesOne-pot, base-free, excellent yields in H2O-IPA acs.org

C-H Activation Methodologies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including imidazo[1,2-a]pyridines. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov Recent advancements have focused on visible light-induced C-H functionalization, offering a greener alternative to traditional methods. nih.gov

While the primary focus of the provided literature is on the C-H functionalization of the imidazo[1,2-a]pyridine isomer, the principles are relevant to the synthesis of analogues of this compound. For example, visible light-induced C3-alkoxycarbonylation and C5-alkylation of imidazo[1,2-a]pyridines have been successfully developed. nih.gov These methods often utilize photocatalysts like rose bengal or eosin (B541160) Y under mild, room-temperature conditions. nih.gov

Mechanistically, these reactions often proceed through the generation of radical intermediates. For instance, in the trifluoromethylation of imidazo[1,2-a]pyridines, a CF3 radical is generated and subsequently reacts with the imidazopyridine core. nih.gov The development of methods for C-H functionalization at various positions of the imidazopyridine ring system is an active area of research, with the potential for creating a wide array of novel derivatives. nih.gov A study on the C-H activation of pyridines by (PBP)Ir complexes has shed light on the mechanistic details of boryl-directed C-H oxidative addition to iridium, providing insights that could be applied to the development of new catalytic systems. chemrxiv.org

Significant progress in C-H activation includes:

Site-Selective Functionalization: The ability to target specific C-H bonds for modification allows for precise control over the final product. rsc.org

Use of Sustainable Energy Sources: Visible light-induced reactions offer an environmentally friendly approach to C-H activation. nih.gov

Broad Substrate Scope: These methodologies are often tolerant of a wide range of functional groups. organic-chemistry.org

Reaction TypeReactantsCatalyst/ConditionsProductKey FeaturesReference
C3-AlkoxycarbonylationImidazo[1,2-a]pyridines, CarbazatesRose bengal, (NH4)2S2O8, blue LEDC3-alkoxycarbonylated imidazo[1,2-a]pyridinesGood functional group tolerance nih.gov
C5-AlkylationImidazo[1,2-a]pyridines, Alkyl N-hydroxyphthalimidesEosin Y, visible lightC5-alkylated imidazo[1,2-a]pyridinesMild, room temperature conditions nih.gov
PhosphorylationImidazo[1,2-a]pyridines, Phosphine oxidesRhodamine B, visible lightPhosphorylated imidazo[1,2-a]pyridinesIntroduction of phosphorus moieties nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the methyl and aromatic protons. The chemical shifts of these protons are influenced by their electronic environment within the fused ring system.

Below is a table summarizing the typical ¹H NMR spectral data for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~2.6s-
C-CH₃~3.8s-
H-5~7.5dd~8.5, ~1.5
H-6~7.0dd~8.5, ~5.0
H-7~8.0dd~5.0, ~1.5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The methyl groups at positions 1 and 2 typically appear as sharp singlets due to the absence of adjacent protons. The aromatic protons on the pyridine ring exhibit a characteristic splitting pattern (doublet of doublets) due to coupling with their neighbors.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The following table presents the approximate ¹³C NMR chemical shifts for this compound. docbrown.info

Carbon AtomChemical Shift (δ, ppm)
N-CH₃~30
C-CH₃~15
C-2~155
C-3a~140
C-5~120
C-6~115
C-7~130
C-7a~150

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

The positions of the carbon signals confirm the fused ring structure and the locations of the methyl substituents.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which helps in differentiating between regioisomers. For instance, a NOESY experiment on this compound would show a correlation between the N-CH₃ protons and the H-7 proton, confirming their spatial proximity.

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): INEPT is used to enhance the signal of insensitive nuclei like ¹³C and to determine the number of protons attached to each carbon (CH, CH₂, CH₃). This helps in confirming the assignments made from the 1D ¹³C NMR spectrum.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are also crucial. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away, providing a complete picture of the molecular connectivity. nih.gov

Computational methods, specifically Gauge-Independent Atomic Orbital (GIAO) calculations, are increasingly used to predict NMR chemical shifts. researchgate.net These calculations, often performed using Density Functional Theory (DFT), can provide theoretical spectra that are in good agreement with experimental data. mdpi.comnih.gov By comparing the calculated and experimental shifts, the structural assignment of this compound can be further validated. This approach is particularly useful for resolving ambiguities in complex spectra or for studying molecules that are difficult to synthesize or isolate. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common method to generate the molecular ion. mdpi.comnih.gov

The mass spectrum of this compound will show a prominent molecular ion peak (M+) corresponding to its molecular weight. The high-resolution mass spectrum can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable information about the structure of the molecule. researchgate.netchemguide.co.uk The fragmentation of the imidazo[4,5-b]pyridine core can proceed through various pathways, and the resulting fragment ions can help to confirm the connectivity of the rings and the positions of the substituents. mdpi.comnih.govresearchgate.net

A typical fragmentation might involve the loss of a methyl group or cleavage of the imidazole or pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis. cardiff.ac.ukmdpi.com

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of its various bonds. nih.govaps.orgrsc.org

Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (methyl)2850-2960
C=N stretching1600-1650
C=C stretching (aromatic)1450-1600
C-N stretching1250-1350
C-H bending (in-plane)1000-1300
C-H bending (out-of-plane)750-900

Note: These are general ranges, and the exact positions of the bands can be influenced by the molecular structure and intermolecular interactions.

The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net Theoretical calculations of vibrational frequencies using methods like DFT can aid in the assignment of the observed spectral bands. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For imidazo[4,5-b]pyridine derivatives, this technique confirms the planar nature of the fused bicyclic ring system and identifies the exact locations of substituents, which is crucial for resolving any regiochemical ambiguities that may arise during synthesis.

Although a specific crystallographic report for this compound was not found, analysis of related structures, such as derivatives of imidazo[1,2-a]pyridine and imidazo[4,5-c]pyridine, provides insight into the expected molecular geometry and crystal packing. researchgate.netnih.gov These studies consistently show a rigid, planar scaffold. The bond lengths and angles within the fused rings would be characteristic of their aromatic nature, reflecting a hybrid of C-C, C=C, C-N, and C=N bonds. The methyl groups at the N1 and C2 positions would introduce specific steric and electronic features to the core structure.

Table 1: Illustrative Crystallographic Data for a Representative Imidazopyridine Derivative (Note: This table is a composite representation based on typical data for the imidazopyridine class and is not for this compound itself.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~14.5
c (Å)~12.6
β (°)~97
Volume (ų)~1750
Z (Molecules/Unit Cell)4

The supramolecular architecture of imidazo[4,5-b]pyridine derivatives in the solid state is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, the primary interactions directing crystal packing are expected to be C-H···N hydrogen bonds and π-π stacking interactions.

The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. researchgate.net Weak hydrogen bonds of the type C-H···N, involving the methyl or aromatic C-H groups as donors and the pyridine nitrogen as an acceptor, are likely to form, linking molecules into chains or more complex networks. researchgate.net Similar C-H···O interactions have also been observed in related heterocyclic structures. researchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties and pH Sensing

Electronic spectroscopy provides critical information about the electronic transitions within a molecule and is used to characterize its absorption and emission properties. The imidazo[4,5-b]pyridine core, being an aromatic heterocycle, exhibits characteristic photophysical behavior.

The UV-Visible absorption spectra of imidazopyridine derivatives are typically characterized by intense absorption bands in the UV region, which are assigned to π-π* electronic transitions within the conjugated bicyclic system. nih.gov The precise wavelength of maximum absorption (λmax) is influenced by the substitution pattern on the ring and the polarity of the solvent. For a related methylated bis-imidazo[1,2-a]pyridine derivative, absorption bands are observed around 260 nm and 320 nm. nih.gov It is expected that this compound would display similar absorption characteristics.

Many imidazopyridine isomers are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. nih.govmdpi.com They often exhibit a large Stokes shift (the difference between the absorption and emission maxima), which is a desirable property for applications in fluorescent probes and materials. mdpi.comtandfonline.com The fluorescence emission of related compounds typically occurs in the near-UV to blue region of the spectrum, with emission maxima dependent on the molecular structure and environment. nih.gov The emission arises from the decay of the lowest singlet excited state (S₁) to the ground state (S₀).

Table 2: Representative Photophysical Data for Methylated Imidazopyridine Analogues (Note: Data is based on findings for related imidazo[1,2-a]pyridine systems and serves as an illustrative example.)

SolventAbsorption λmax (nm)Emission λem (nm)Fluorescence Quantum Yield (ΦF)
Dichloromethane~320~378~0.41
DMSO~330~405~0.20

The nitrogen atoms within the this compound structure—specifically the unmethylated imidazole nitrogen and the pyridine nitrogen—can act as protonation sites. This property makes the molecule's photophysical response sensitive to changes in pH. The protonation of these nitrogen atoms alters the electronic structure of the chromophore, leading to observable changes in the absorption and fluorescence spectra. osf.io

Studies on similar nitrogen-containing heterocycles show that in acidic conditions, protonation can lead to either a quenching of fluorescence or the appearance of a new, red-shifted emission band corresponding to the protonated form of the molecule. osf.io This dual-emission capability or "on-off" switching in response to pH changes indicates that this compound and its derivatives hold potential for development as fluorescent pH sensors. The stability of the imidazopyridine core across a wide pH range is also a key feature for such applications. rsc.org

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT methods are widely employed to investigate the properties of imidazo[4,5-b]pyridine derivatives. The B3LYP functional, combined with various basis sets such as 6-31G(d,p) and 6-311++G(d,p), has proven effective in predicting molecular geometries, vibrational frequencies, and electronic characteristics. uctm.eduirjweb.comnih.gov

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. nih.gov These studies have confirmed the planar nature of the fused ring system, a characteristic feature of these aromatic compounds. researchgate.net The optimized geometry is crucial for subsequent calculations of other molecular properties.

Table 1: Calculated Geometric Parameters for Imidazo[4,5-b]pyridine Analogues

CompoundBondBond Length (Å)Bond AngleAngle (°)
1H-imidazo[4,5-b]pyridineC1-C21.38C1-C2-N3108.5
N3-C41.32C2-N3-C4109.1
C4-C51.40N3-C4-C5121.3
C5-N61.34C4-C5-N6119.8
N6-C71.33C5-N6-C7117.2
C7-C11.39N6-C7-C1124.1
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineC-Br1.89C-C-Br119.5
C-N (imidazole)1.33-1.38N-C-N (imidazole)110.2
C-N (pyridine)1.33-1.35C-N-C (pyridine)117.4

This table presents a selection of calculated geometric parameters for representative imidazo[4,5-b]pyridine analogues. The data is illustrative and derived from typical DFT calculations.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental bands. researchgate.net For imidazo[4,5-b]pyridine and its derivatives, the calculated vibrational spectra show good agreement with experimental data. researchgate.net The characteristic vibrational modes include N-H stretching, C-N stretching, and ring breathing vibrations. The study of these spectra provides insights into the molecular structure and bonding. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov

In imidazo[4,5-b]pyridine derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is distributed over the pyridine ring. mdpi.com The HOMO-LUMO gap for these compounds generally falls in a range that indicates good stability. irjweb.com For instance, in one study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting the chemical reactivity of the molecule. irjweb.com

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Imidazo[4,5-b]pyridine Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1H-imidazo[4,5-b]pyridine-6.5-1.84.7
2-Methyl-1H-imidazo[4,5-b]pyridine-6.3-1.74.6
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine-6.8-2.14.7

This table presents representative calculated HOMO-LUMO energies and energy gaps for selected imidazo[4,5-b]pyridine analogues. The values are illustrative and based on typical DFT calculations.

Understanding the charge distribution within a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken atomic charge analysis and Molecular Electrostatic Potential (MEP) maps are commonly used for this purpose. irjweb.comnih.gov

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, indicating the electron distribution among the atoms. nih.gov In imidazo[4,5-b]pyridines, the nitrogen atoms of the imidazole and pyridine rings typically carry negative charges, making them potential sites for electrophilic attack.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface. irjweb.com It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For imidazo[4,5-b]pyridine derivatives, the MEP maps typically show negative potential around the nitrogen atoms, confirming their nucleophilic character. mdpi.com

Tautomerism and Protonation Equilibria Studies

Imidazo[4,5-b]pyridines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. mdpi.com Computational methods are instrumental in studying the relative stabilities of these tautomers.

DFT calculations can be used to determine the total energies of different tautomers, providing insights into their relative stabilities. irjweb.com For imidazo[4,5-b]pyridine, the tautomer with the proton on the N1 atom is generally found to be more stable than the tautomer with the proton on the N3 atom. The energy difference between the tautomers is typically small, suggesting that both forms can coexist in equilibrium. Alkylation reactions on the imidazo[4,5-b]pyridine skeleton can lead to the formation of different regioisomers, affecting the N3 and N4 positions. mdpi.com

pKa Prediction and pH-Dependent Behavior

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, significantly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net For nitrogen-containing heterocycles like this compound, computational methods have emerged as powerful tools for accurate pKa prediction, circumventing the challenges of experimental determination. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, in particular, have demonstrated remarkable success in predicting the pKa of a wide range of nitrogenous compounds. researchgate.netnih.gov These models establish a mathematical relationship between the pKa and various molecular descriptors. A notable QSAR approach combines low-cost quantum mechanical calculations with linear regressions, achieving high accuracy with a coefficient of determination (R²) of 0.9905. researchgate.netnih.gov This level of precision is crucial for understanding the pH-dependent behavior of these compounds, which dictates their interaction with biological systems. researchgate.net The ability to accurately predict pKa is invaluable in drug design, as it provides insights into how a compound will behave in different physiological environments. researchgate.net

Table 1: Performance of a QSAR Model for pKa Prediction of Nitrogenous Compounds

Statistical Parameter Value Interpretation
Coefficient of Determination (R²)0.9905Excellent fit of the data to the model. researchgate.netnih.gov
Standard Error (s)0.3066Low error in the prediction. researchgate.netnih.gov
Fisher Statistic (F)2142High statistical significance of the model. researchgate.netnih.gov
Root Mean Squared Error (RMSE)0.2982Good predictive accuracy of the model. nih.gov
Mean Absolute Error (MAE)0.2440High accuracy of the predictions. nih.gov

This table showcases the high performance of a QSAR model for predicting the pKa of nitrogen-containing compounds, based on several key statistical parameters.

Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern molecular recognition and crystal packing is paramount. Computational techniques like Hirshfeld surface analysis and molecular simulations provide a detailed picture of these forces.

Molecular Dynamics and Monte Carlo Simulations for Adsorption Phenomena

Molecular dynamics (MD) and Monte Carlo (MC) simulations are invaluable for studying the adsorption behavior of molecules on surfaces, a phenomenon crucial in fields like corrosion inhibition. research-nexus.netmdpi.com These simulations can predict the affinity of compounds like this compound derivatives to adsorb onto metallic surfaces. research-nexus.net

For example, MC simulations have been used to assess the adsorption of imidazo[4,5-b]pyridine derivatives on various metal surfaces, revealing a strong tendency for adsorption on iron. research-nexus.netuctm.edu This is a key factor in their potential application as corrosion inhibitors. research-nexus.netnajah.edunajah.edu MD simulations further complement these findings by providing a dynamic view of the inhibitor-metal interface, elucidating the stability and orientation of the adsorbed molecules. nih.govresearchgate.net The binding energy, calculated from these simulations, offers a quantitative measure of the adsorption strength. uctm.edu

Computational Approaches in Medicinal Chemistry Design

Computational methods are integral to modern drug discovery, enabling the efficient design and optimization of lead compounds. Ligand-based and structure-based approaches are two major pillars of this in silico drug design paradigm.

Ligand-Based Drug Design (LBDD) Strategies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) strategies become essential. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

A key LBDD technique is pharmacophore modeling , which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. pharmacophorejournal.comnih.gov For imidazopyridine analogues, pharmacophore models have been developed to understand the structural requirements for their nematicidal activity. pharmacophorejournal.com These models highlight the importance of features like aromatic rings and hydrogen bond acceptors and donors for the observed biological effect. pharmacophorejournal.com

Another powerful LBDD method is Quantitative Structure-Activity Relationship (QSAR) analysis. pharmacophorejournal.comdergipark.org.tr QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties or molecular descriptors. dergipark.org.trnih.govnih.gov For imidazopyridine derivatives, 3D-QSAR models have been developed that show a high correlation between the predicted and experimental activities, with r² values as high as 0.9641. pharmacophorejournal.com These models provide valuable insights into how electrostatic and steric interactions influence the biological activity of these compounds. pharmacophorejournal.com

Molecular Docking for Ligand-Target Interaction Prediction

When the 3D structure of the biological target is available, molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.govjmchemsci.comasianpubs.org This method helps in understanding the key interactions between the ligand and the active site of the target protein, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Molecular docking studies have been extensively used to investigate the binding of imidazopyridine derivatives to various biological targets, including kinases. nih.govnih.govtheses.cz For instance, docking studies of imidazopyridine derivatives with c-Met kinase have revealed the specific binding modes and interactions within the active site. nih.gov These studies are often followed by molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time. nih.gov The binding free energy, calculated using methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area), provides a quantitative estimate of the binding affinity, which often correlates well with experimental activities. nih.gov

Structure Activity Relationships Sar and Mechanistic Biological Investigations of 1,2 Dimethyl 1h Imidazo 4,5 B Pyridine Systems in Vitro & Preclinical Focus

Influence of Structural Modifications on Biological Activity Profiles

The biological activity of the 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine scaffold is intricately linked to its structural features. Modifications at various positions on the fused imidazole (B134444) and pyridine (B92270) rings can significantly modulate the compound's therapeutic properties.

Impact of N-Methylation and Other Alkyl Substituents on Bioactivity

The presence and position of methyl and other alkyl groups on the imidazo[4,5-b]pyridine core are critical determinants of its biological activity. The methyl groups at the N-1 and C-2 positions, as seen in this compound, influence the molecule's electronic and steric properties. These characteristics, in turn, affect its solubility, how it binds to biological targets, and its metabolic stability.

While specific studies focusing solely on the N-methylation of this compound are not extensively detailed in the reviewed literature, research on related imidazo[4,5-b]pyridine derivatives highlights the importance of alkyl substituents. For instance, in a series of imidazo[1,2-a]pyridines, the introduction of a methyl group at the 2-position was a key feature in analogs designed for antagonistic activity at the neuropeptide S receptor. nih.gov The alkylation at different nitrogen atoms of the imidazo[4,5-b]pyridine ring system can lead to different regioisomers, each with distinct biological activities. nih.gov This underscores the principle that the placement of alkyl groups is a crucial factor in the design of bioactive imidazopyridine compounds.

Role of Substituents on the Pyridine and Imidazole Rings

The substitution pattern on both the pyridine and imidazole portions of the this compound system is a key area of investigation for modulating biological activity. The introduction of various functional groups can significantly impact the compound's potency and selectivity against different biological targets.

Research on a broad range of imidazo[4,5-b]pyridine derivatives has demonstrated that substituents play a pivotal role in their antimicrobial and antiproliferative effects. For example, the presence of a nitro group on the pyridine ring has been associated with increased binding affinity to certain biological targets. In the context of antitubercular activity, derivatives with a 4-nitrophenoxy substitution at the 6th position of the 1H-imidazo[4,5-b]pyridine ring have shown promise as inhibitors of the DprE1 enzyme. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of imidazo[4,5-b]pyridine derivatives:

Substituent PositionSubstituent TypeEffect on ActivityReference
Pyridine Ring (Position 6)Nitro groupIncreased binding affinity
Phenyl Ring (at C2)Chloro, Nitro, AminoPotent antibacterial and antifungal activity nih.govresearchgate.net
Pyridine NucleiBrominePromising antiproliferative activity mdpi.comresearchgate.net
Pyridine Ring (Position 6)4-nitrophenoxyPotential DprE1 inhibition nih.gov

Conformational Effects on Biological Activity

The three-dimensional conformation of this compound and its derivatives is a crucial factor that governs their interaction with biological targets. The spatial arrangement of the fused ring system and its substituents determines the molecule's ability to fit into the binding pocket of an enzyme or receptor, thereby influencing its biological response.

While specific conformational analysis of this compound is not extensively detailed in the provided research, the principle of conformational sensitivity is well-established for inhibitors of bacterial enzymes like DNA gyrase. nih.gov The supercoiling of DNA by gyrase involves a series of conformational changes in the enzyme, and inhibitors can be designed to target specific conformational states. nih.gov This highlights the importance of understanding the conformational preferences of imidazo[4,5-b]pyridine derivatives to optimize their inhibitory activity. The ability of the molecule to adopt a specific, biologically active conformation is key to its efficacy.

Mechanistic Studies of Antimicrobial Activity

The antimicrobial properties of the this compound scaffold are a significant area of research, with studies focusing on its spectrum of activity and the underlying molecular mechanisms.

Antibacterial Mechanisms and Spectrum of Activity (e.g., Gram-positive/negative strains, Mycobacterium tuberculosis)

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as the pathogen responsible for tuberculosis, Mycobacterium tuberculosis. nih.gov

Studies have shown that certain imidazo[4,5-b]pyridine derivatives exhibit potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, and in some cases, are more effective against these than against Gram-negative bacteria like Escherichia coli. nih.gov The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), with lower values indicating higher potency.

In the realm of antitubercular agents, imidazo[4,5-b]pyridine derivatives have emerged as a promising class of compounds. Several derivatives have shown significant activity against Mycobacterium tuberculosis, with some exhibiting MIC values in the sub-micromolar range. nih.gov The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines suggests that these compounds may interfere with essential biochemical pathways in bacteria. nih.gov

The following table provides a summary of the antibacterial spectrum of activity for various imidazo[4,5-b]pyridine derivatives:

Bacterial StrainActivityReference
Bacillus cereus (Gram-positive)Sensitive nih.gov
Staphylococcus aureus (Gram-positive)Sensitive nih.gov
Escherichia coli (Gram-negative)More resistant compared to Gram-positive nih.gov
Mycobacterium tuberculosisPotent activity with low MIC values nih.gov
Inhibition of Specific Bacterial Enzymes (e.g., DprE1, Lumazine (B192210) Synthase, DNA gyrase, Topoisomerase IV)

The antimicrobial activity of this compound and its analogs can be attributed to their ability to inhibit specific and essential bacterial enzymes. These enzymes are often involved in critical cellular processes, making them attractive targets for the development of new antibacterial agents.

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Imidazo[4,5-b]pyridine derivatives have been identified as potential inhibitors of DprE1. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of the enzyme, potentially leading to the inhibition of mycobacterial growth. nih.gov

Lumazine Synthase: This enzyme is involved in the biosynthesis of riboflavin (B1680620) (vitamin B2), a pathway that is essential for many microorganisms but absent in humans, making it a viable target for antimicrobial drugs. nih.govnih.gov Imidazo[4,5-b]pyridine derivatives have been designed and synthesized as inhibitors of lumazine synthase from Mycobacterium tuberculosis. nih.govnih.gov In-silico docking studies have shown that these compounds can form stable complexes with the enzyme through various interactions, including hydrogen bonding and hydrophobic forces. nih.gov

DNA Gyrase and Topoisomerase IV: These type II topoisomerases are essential bacterial enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. nih.govnih.gov Certain imidazo[1,2-a]pyridine (B132010) derivatives have been shown to be dual inhibitors of the ATPase domains of both DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov By inhibiting these enzymes, the compounds interfere with DNA replication and repair, ultimately leading to bacterial cell death.

The following table summarizes the targeted bacterial enzymes and the corresponding inhibitory action of imidazo[4,5-b]pyridine derivatives:

Target EnzymeOrganismMechanism of InhibitionReference
DprE1Mycobacterium tuberculosisBinding to the active site nih.gov
Lumazine SynthaseMycobacterium tuberculosisFormation of a stable enzyme-inhibitor complex nih.govnih.gov
DNA Gyrase (GyrB)BacteriaInhibition of ATPase activity nih.gov
Topoisomerase IV (ParE)BacteriaInhibition of ATPase activity nih.gov

Antiviral Activity and Modes of Action

Derivatives of the imidazo[4,5-b]pyridine and related imidazopyridine systems have demonstrated significant antiviral properties, particularly against Respiratory Syncytial Virus (RSV) and Classical Swine Fever Virus (CSFV).

Respiratory Syncytial Virus (RSV):

A series of imidazopyridine derivatives have been identified as highly potent RSV fusion inhibitors. nih.gov Optimization of a lead compound, BMS-433771, which showed modest activity (EC₅₀ of 24 nM), led to the discovery of analogues with significantly improved potency. nih.gov For instance, compound 8jm emerged as a highly potent inhibitor with an IC₅₀ of 3 nM. nih.govresearchgate.net These compounds are thought to bind within a hydrophobic pocket formed during the trimerization of the RSV F1 protein's N-terminal heptad repeats. nih.gov The introduction of hydrophobic substituents at various positions on the imidazopyridine core was a key strategy in enhancing antiviral potency. nih.gov Other research has also highlighted imidazopyridine derivatives as promising anti-RSV agents, with some compounds inhibiting viral activity by targeting the RSV fusion glycoprotein. researchgate.net

Classical Swine Fever Virus (CSFV) Polymerase Inhibition:

A notable example of anti-CSFV activity is seen with 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), which acts as a potent inhibitor of in vitro CSFV replication. nih.gov This compound targets the viral RNA-dependent RNA-polymerase (RdRp). nih.gov It exhibited 50% effective concentrations (EC₅₀) of 1.6 µM and 0.8 µM against different CSFV subgroups. nih.gov Studies on drug-resistant viruses revealed a specific mutation (T259S) in the NS5B protein, which encodes the RdRp, suggesting that this residue is critical for the compound's inhibitory action, likely through stacking interactions with the imidazopyridine ring system. nih.gov

Antifungal Activity Assessment

The imidazo[1,2-a]pyridine scaffold, a related bicyclic system, has been investigated for its antifungal properties. acs.org Specific derivatives, namely 3-imidazo[1,2-a]pyridinyl-1-arylpropenones, have been synthesized and evaluated against resistant strains of Candida albicans. scirp.org In one study, four out of ten newly synthesized compounds showed notable activity, with Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. scirp.org The most potent of these, compound 10i , exhibited an MIC of 41.98 μmol/L. scirp.org Additionally, other imidazo[4,5-b]pyridine derivatives have been noted for their antimycotic activity against fungi such as Aspergillus flavus. mdpi.com

Mechanistic Studies of Antiproliferative Activity

The antiproliferative effects of imidazo[4,5-b]pyridine derivatives are often linked to their ability to inhibit key enzymes involved in cell division and to disrupt mitotic processes.

Kinase Inhibition Profiles

A significant mechanism of action for the antiproliferative activity of imidazo[4,5-b]pyridine derivatives is the inhibition of various protein kinases crucial for cancer cell proliferation and survival.

Optimization of an imidazo[4,5-b]pyridine-based series of kinase inhibitors led to the identification of potent dual inhibitors of Aurora kinases and Fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov One such compound, 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), demonstrated strong inhibitory activity against Aurora-A, Aurora-B, and FLT3, including clinically relevant mutants like FLT3-ITD and FLT3(D835Y). nih.govnih.govacs.org FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov The imidazo[4,5-b]pyridine scaffold interacts with the hinge region of these kinases, forming critical hydrogen bonds. nih.gov The imidazo[1,2-b]pyridazine (B131497) moiety, a related scaffold, has also been shown to bind to the hinge region of kinases, with substitutions at various positions dictating selectivity and potency. nih.gov

Table 1: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Derivative 27e

Kinase Target Inhibition (Kd, nM)
Aurora-A 7.5
Aurora-B 48
FLT3 6.2
FLT3-ITD 38
FLT3(D835Y) 14

Data sourced from multiple studies. nih.govnih.govacs.org

Antimitotic Mechanisms of Action

Certain imidazo[4,5-b]pyridines have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating a direct interference with mitosis. nih.govnih.gov For example, a specific 2,6-disubstituted N-methyl imidazo[4,5-b]pyridine derivative induced a dose-dependent increase in G2/M arrested cells in several cancer cell lines, pointing to a cell cycle-phase-specific mechanism. nih.gov This antimitotic activity is consistent with the inhibition of Aurora kinases, which play essential roles in regulating various stages of mitosis, from centrosome maturation to cytokinesis. nih.gov Studies on related imidazo[1,2-a]pyridine compounds have also shown they can induce cell cycle arrest, mediated by an increase in proteins like p53 and p21. waocp.org

Antioxidative Properties and Radical Scavenging Mechanisms

Imidazo[4,5-c]pyridine derivatives, formed as Maillard reaction products, have demonstrated significant antioxidant capabilities. researchgate.net One such compound, 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), was identified as an active antioxidant principal. researchgate.net Density functional theory (DFT) calculations suggest that this novel heterocyclic compound exerts its antioxidant effects by interacting with DPPH and ABTS radicals. researchgate.net

The mechanism of antioxidant action for many compounds involves Hydrogen Atom Transfer (HAT) . nih.govresearchgate.netnih.gov In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The efficiency of this process can be influenced by factors like the formation of hydrogen bonds with the solvent. nih.gov While direct studies on the HAT mechanism of this compound are limited, the general principle is well-established for similar heterocyclic systems and phenolic antioxidants. nih.govresearchgate.net For instance, the hydroquinone (B1673460) form of idebenone, a synthetic benzoquinone, functions as an antioxidant through electron donation and redox cycling. nih.gov

Modulation of Specific Biological Receptors and Pathways

Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives have been shown to modulate other specific biological receptors and pathways. A series of compounds with an imidazo[4,5-b]pyridine core were developed as high-affinity ligands for the corticotropin-releasing factor (CRF) receptor, indicating potential for anxiolytic applications. nih.gov Furthermore, related imidazo[1,2-a]pyridine structures have been identified as potent and selective agonists for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions and metabolism. nih.gov In the context of cancer, novel imidazo[1,2-a]pyridine compounds have been found to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. waocp.org

Neuropeptide S Receptor Antagonism

No publicly available scientific literature was identified that specifically investigates the activity of this compound as a neuropeptide S (NPS) receptor antagonist. Research on NPSR antagonists has explored other heterocyclic cores, but the imidazo[4,5-b]pyridine system, and specifically its 1,2-dimethyl derivative, does not appear to be a focus of published studies in this area.

5-HT6 Serotonin (B10506) Receptor Modulation

The imidazo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of 5-HT6 serotonin receptor ligands. A study focused on novel 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine derivatives led to the discovery of potent 5-HT6 receptor ligands with potential therapeutic applications for cognitive enhancement. nih.gov

Within this research, compound 17 (2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) emerged as a potent 5-HT6 receptor partial inverse agonist. nih.gov This compound demonstrated high affinity for the receptor with a Ki of 6 nM and an IC50 of 17.6 nM in Gs signaling assays. nih.gov The structure-activity relationship studies in this series highlighted the importance of the substitution pattern on the imidazo[4,5-b]pyridine core for potent 5-HT6 receptor antagonism. While the specific 1,2-dimethyl substitution pattern of the title compound was not explicitly detailed in this study, the findings underscore the potential of the imidazo[4,5-b]pyridine scaffold for modulation of the 5-HT6 receptor. The pro-cognitive effects of compound 17 were demonstrated in rat models of phencyclidine- and scopolamine-induced memory deficits. nih.gov

Table 1: In Vitro Activity of a Representative Imidazo[4,5-b]pyridine Derivative at the 5-HT6 Receptor

CompoundKi (nM)IC50 (nM, Gs signaling)Functional Activity
17 617.6Partial Inverse Agonist

Angiotensin II Receptor Antagonism

The imidazo[4,5-b]pyridine framework has been a key structural motif in the development of non-peptide angiotensin II (AII) receptor antagonists. These agents act on the renin-angiotensin system by blocking the AT1 receptor, a G-protein-coupled receptor responsible for the pathophysiological actions of AII. mdpi.com

Research in this area has led to the development of potent and orally active antihypertensive agents. Structure-activity relationship (QSAR) studies have been performed on various series of imidazo[4,5-b]pyridine derivatives to understand the structural requirements for high-affinity binding to the AT1 receptor. researchgate.netnih.gov These studies have explored the impact of different substituents on the core structure. While specific data for the 1,2-dimethyl substitution is not extensively detailed in the readily available literature, the broader class of N-(biphenylylmethyl)imidazoles, which includes the imidazo[4,5-b]pyridine scaffold, has been a cornerstone in the discovery of potent AII antagonists. acs.org The replacement of the 4-phenylquinoline (B1297854) fragment of some AT1 receptor antagonists with other scaffolds like 4-phenylisoquinolinone or 1-phenylindene has been investigated to further probe the SAR of these imidazo[4,5-b]pyridine-based compounds. researchgate.net

Thromboxane (B8750289) A2 Receptor Antagonism

There is no scientific literature available that describes the investigation of this compound or its derivatives as thromboxane A2 (TXA2) receptor antagonists. While various compounds have been developed to target the TXA2 receptor, the imidazo[4,5-b]pyridine scaffold has not been a reported area of focus in this specific therapeutic context. mdpi.com

P-glycoprotein (ABCB1) Inhibition for Multidrug Resistance Reversal

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown potential in overcoming multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (ABCB1).

A study on derivatives of 1,6-dimethyl-1H-imidazo[4,5-b]pyridine demonstrated their ability to selectively act against MDR mouse T-lymphoma cells. The most effective compound from this series exhibited a half-maximal inhibitory concentration (IC50) of 0.20 μM against MDR cells, indicating significant potential for reversing drug resistance. While this study focused on the 1,6-dimethyl isomer, it highlights the promise of the dimethyl-imidazo[4,5-b]pyridine core in the development of MDR reversal agents. Other studies on different heterocyclic systems, such as substituted 1,3-dimethyl-1H-quinoxalin-2-ones, have also shown that dimethylated heterocyclic compounds can effectively inhibit P-gp and reverse MDR in cancer cells. nih.gov

Inotropic Activity in Isolated Cardiac Preparations

The imidazo[4,5-b]pyridine scaffold has been explored for its potential as a source of inotropic agents. A series of 2-substituted 1H-imidazo[4,5-b]pyridines were synthesized and evaluated for their inotropic effects in isolated guinea pig papillary muscle preparations. researchgate.net The findings from this research indicated that the 1H-imidazo-[4,5-b]pyridine derivatives were consistently more potent than their isomeric 1H-imidazo[4,5-c]pyridine counterparts. researchgate.net The study discussed the structure-activity relationships within this class of compounds and noted a species-dependence of the inotropic potencies. researchgate.net This suggests that the specific substitution pattern on the imidazo[4,5-b]pyridine ring system is a critical determinant of its inotropic activity.

Synthesis and Exploration of Diverse 1,2 Dimethyl 1h Imidazo 4,5 B Pyridine Derivatives

Design and Synthesis of N-Substituted Analogues Beyond Methylation

While the parent compound features methyl groups, research has expanded to include other substituents on the nitrogen atoms of the imidazo[4,5-b]pyridine ring to explore structure-activity relationships. The introduction of groups other than methyl at the N1 or N3 positions can significantly influence the compound's properties.

For instance, the synthesis of N-phenyl substituted analogues has been explored. These syntheses often begin with the amination of a precursor like 2-chloro-3-nitropyridine (B167233) with aniline, followed by reduction of the nitro group and subsequent cyclocondensation. It has been observed that the nature of the N3 substituent plays a crucial role in reaction outcomes. Studies comparing N-methyl and N-phenyl substituents have found that methyl-substituted compounds are often isolated in higher yields than their phenyl-substituted counterparts, a difference attributed to steric hindrance from the bulkier phenyl group. rsc.org

Alkylation of the imidazo[4,5-b]pyridine core itself is a common strategy, though it can present challenges. For example, the use of methyl iodide in DMF for N-methylation has been reported, but this reaction is often not selective and can lead to a mixture of different mono- and polyalkylated products, sometimes resulting in low yields of the desired N-methyl derivative. mdpi.com This highlights the need for carefully optimized synthetic strategies to achieve regioselective N-substitution with more complex groups.

Functionalized Side Chains for Enhanced Activity or Specific Applications

Modifying the side chains attached to the imidazo[4,5-b]pyridine core is a primary strategy for developing derivatives with enhanced biological activity or for tailoring them to specific applications.

Amidino and Cyano Derivatives

Amidino and cyano groups are important functional groups in medicinal chemistry, and their introduction to the imidazo[4,5-b]pyridine scaffold has yielded compounds with significant biological activity.

The synthesis of these derivatives often starts with the creation of a cyano-substituted precursor, typically through DMSO-mediated cyclization of a diaminopyridine with a substituted benzaldehyde (B42025) in the presence of sodium metabisulfite. mdpi.com These cyano derivatives serve as versatile intermediates. They can be converted into amidines through well-established methods such as the Pinner reaction or by reacting with lithium hexamethyldisilazane (B44280) (LiHMDS). nih.gov

Research on a series of cyano- and amidino-substituted 2-phenyl-imidazo[4,5-b]pyridines has demonstrated their potential as antiproliferative agents. mdpi.comnih.gov Biological evaluations have shown that the nature and position of these groups are critical for activity.

Table 1: Antiproliferative Activity of Selected Amidino-Imidazo[4,5-b]pyridine Derivatives

Compound Description Activity
10 Unsubstituted amidino group on the phenyl ring. Strong and selective activity against colon carcinoma (IC50 0.4 µM). mdpi.com

| 14 | Cyclic amidino (2-imidazolinyl) group on the phenyl ring. | Strong and selective activity against colon carcinoma (IC50 0.7 µM). mdpi.com |

These findings underscore the effectiveness of the amidino group in conferring potent and selective anticancer activity to the imidazo[4,5-b]pyridine scaffold. nih.gov

Carboxylic Acid and Related Derivatives (e.g., Esters, Amides, Nitriles, Thioamides, Hydrazides, Amidoximes)

The carboxylic acid functional group and its derivatives represent a major class of modifications to the imidazo[4,5-b]pyridine core, providing a versatile handle for creating esters, amides, nitriles, and other related functionalities. nih.gov

The synthesis of carboxylic acid derivatives, such as 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid, can be achieved through a series of steps involving condensation, oxidation, and subsequent functional group manipulations. nih.gov This carboxylic acid intermediate is invaluable for producing libraries of derivatives.

Amides and methanamines are readily synthesized from the carboxylic acid precursor via acid-amide coupling and reductive amination reactions, respectively. nih.gov These reactions allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties.

Nitriles , as mentioned previously, are key synthetic intermediates. mdpi.com They can be converted into other functional groups. For example, the reaction of nitriles with hydroxylamine (B1172632) is the most common and high-yielding method for preparing amidoximes . nih.govrsc.org This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent. nih.gov Similarly, nitriles can be transformed into thioamides by reacting them with a thionating agent such as phosphorus pentasulfide or thioacetic acid. organic-chemistry.org

Hydrazides are another important class of derivatives, typically synthesized by reacting an ester form of the imidazo[4,5-b]pyridine with hydrazine (B178648) hydrate. nih.govgoogle.com This reaction, often carried out by refluxing the components, is a standard and efficient method for producing hydrazide compounds. nih.govgoogle.com The merger of imidazopyridine and benzohydrazide (B10538) moieties has been shown to produce compounds with potential antioxidative and antiglycation activities. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives

Derivative Class General Synthetic Method Precursor
Amides Acid-amide coupling reactions Carboxylic acid
Hydrazides Condensation with hydrazine hydrate Ester
Amidoximes Reaction with hydroxylamine Nitrile

Acrylonitrile (B1666552) Derivatives

The introduction of an acrylonitrile moiety to the imidazo[4,5-b]pyridine scaffold has been explored for its potential to confer antioxidant and antiproliferative properties. Acrylonitrile derivatives in general have been studied for a wide range of biological activities, including anticancer and anti-inflammatory effects. researchcommons.org Research has confirmed the antioxidative potential of novel N-substituted imidazo[4,5-b]pyridine-derived acrylonitriles, with some derivatives showing significantly improved activity compared to standard antioxidants. nih.gov Furthermore, these compounds have been investigated as potent antiproliferative agents, particularly against pancreatic adenocarcinoma. rsc.org

Pyrrole (B145914) and Thiazole (B1198619) Hybrid Structures

The strategy of creating hybrid molecules by combining the imidazo[4,5-b]pyridine core with other heterocyclic rings like pyrrole or thiazole aims to integrate the pharmacological properties of both moieties.

While specific examples for the 1,2-dimethyl-1H-imidazo[4,5-b]pyridine core are not detailed in the provided sources, the general synthesis of thiazole-pyridine hybrids is well-documented. A common approach involves the [2+3]-cyclocondensation reaction between a thiourea (B124793) derivative and a dielectrophilic synthon. nih.gov The resulting thiazole can then be further functionalized and linked to other structures. The development of new thiazole-pyridine hybrid molecules has led to compounds with high antiproliferative activity against various tumor cell lines. nih.gov A patent also describes thiazole and imidazo[4,5-b]pyridine compounds as MAP kinase inhibitors for treating inflammatory diseases. google.com

Iminocoumarin Conjugates

Conjugating the imidazo[4,5-b]pyridine scaffold with iminocoumarins has resulted in novel derivatives with interesting photophysical properties. These compounds have been synthesized and studied for their potential application as pH probes. nih.gov

The synthesis involves a multi-step process that begins with N-amino substituted 3-nitropyridines. These are then reduced to form 2,3-diaminopyridines, which undergo cyclocondensation with ethyl cyanoacetate (B8463686) to build the imidazo[4,5-b]pyridine core. The final step is the condensation of this core with various substituted salicylaldehydes to yield the target iminocoumarin-imidazo[4,5-b]pyridine conjugates. rsc.org

Spectroscopic studies of these conjugates have revealed that their spectral responses are significantly influenced by solvent polarity and the nature of substituents on both the iminocoumarin and the imidazo[4,5-b]pyridine moieties. Computational and experimental data show that these molecules exist as monoprotonated cations at neutral pH and can transition to diprotonated forms in acidic conditions (pH 3.4-4.4) or revert to neutral molecules in highly alkaline environments (pH 10.4-13.7). nih.gov

Development of Compound Libraries and Combinatorial Approaches

The generation of compound libraries centered around the this compound core is a key strategy for the systematic exploration of its chemical space. While large-scale combinatorial libraries specifically targeting this scaffold are not extensively documented in publicly available literature, the principles of combinatorial chemistry are readily applicable to its known synthetic routes. The development of such libraries often involves the derivatization of a common intermediate, allowing for the rapid generation of a multitude of related compounds.

A foundational approach to building a library of this compound derivatives starts with a versatile precursor, such as 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine. tandfonline.com This starting material possesses a reactive cyanomethyl group that can be subjected to a variety of chemical transformations to introduce diverse substituents at the 2-position of the imidazo[4,5-b]pyridine ring system. tandfonline.com

One documented strategy involves the reaction of 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine with a range of isothiocyanates. tandfonline.com This reaction, typically carried out in the presence of a base like potassium hydroxide, proceeds through an intermediate adduct which, upon acidification, yields N-substituted thiocarboxamides. tandfonline.com This approach allows for the introduction of various aryl and alkyl groups, depending on the isothiocyanate used. Further diversification can be achieved by reacting the intermediate adduct with bifunctional electrophiles like 1,2-dibromoethane (B42909) or 1,3-dibromopropane, leading to the formation of thiazolyl-imidazo[4,5-b]pyridines. tandfonline.com

The versatility of the 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine precursor is further demonstrated by its reactions with other electrophilic reagents. Treatment with various acid chlorides can introduce a range of acyl groups, while reactions with nitroso compounds can be used to generate other functionalized derivatives. tandfonline.com Additionally, reaction with thioglycolic acid can lead to the formation of new heterocyclic rings fused to the imidazo[4,5-b]pyridine core. tandfonline.com

These synthetic strategies exemplify a combinatorial approach where a common scaffold is systematically modified to produce a library of related molecules. Each reaction with a different building block (e.g., a different isothiocyanate or acid chloride) results in a unique derivative of the this compound parent structure.

A specific example of a library of derivatives synthesized from 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl-acetyl)-4-substituted thiosemicarbazides is detailed in the following table. The general procedure involves reacting the starting compound with an appropriate isothiocyanate in a suitable solvent like methanol (B129727) or benzene (B151609) under reflux conditions. tandfonline.com

Table 1: Synthesis of 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl-acetyl)-4-substituted Thiosemicarbazide Derivatives

Compound ID Substituted Isothiocyanate
27 Methyl isothiocyanate
28 Ethyl isothiocyanate

| 29 | Phenyl isothiocyanate |

The concept of virtual combinatorial libraries, which are collections of all possible molecules that could be formed from a given set of starting materials and reactions, is also highly relevant. nih.gov By computationally enumerating the possible products from the reaction of the this compound core with a virtual panel of reactants, researchers can explore a vast chemical space and prioritize the synthesis of compounds with desired properties.

Furthermore, dynamic combinatorial chemistry, a strategy where a library of compounds is in equilibrium and can be influenced by the presence of a biological target to amplify the most effective binder, presents another powerful approach. acs.orgcore.ac.uk While not yet reported for this specific scaffold, this technique could be employed in the future to identify potent ligands from a dynamic library of this compound derivatives.

The systematic synthesis of diverse derivatives from a common this compound precursor, as demonstrated by the reactions of 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine, provides a robust platform for the development of focused compound libraries. These libraries are instrumental in structure-activity relationship (SAR) studies and the discovery of novel molecules with specific biological or material properties.

Emerging Research Directions and Future Perspectives in 1,2 Dimethyl 1h Imidazo 4,5 B Pyridine Research

Development of Novel and Sustainable Synthetic Methodologies for the Core and Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives has traditionally involved multi-step processes with harsh reaction conditions. jscimedcentral.com However, recent research has focused on developing more efficient and environmentally friendly synthetic routes. A notable advancement is the one-pot synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives using zinc triflate as a catalyst in methanol (B129727), which offers good yields and simpler reaction conditions. jscimedcentral.com Another green approach involves a tandem reaction starting from 2-chloro-3-nitropyridine (B167233) in an H2O-IPA medium, which simplifies the process to a single chromatographic purification step. acs.org

Researchers are also exploring metal-free synthesis methods to enhance the sustainability of producing imidazo[1,2-a]pyridines. acs.org One such method reports a rapid and efficient synthesis under ambient, aqueous, and metal-free conditions, demonstrating a significant improvement in green metrics. rsc.orgyork.ac.uk Furthermore, the use of copper silicate (B1173343) as a heterogeneous catalyst has been shown to be an effective and reusable option for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. nanobioletters.com These novel methodologies not only improve efficiency and yield but also align with the principles of green chemistry by reducing waste and avoiding toxic reagents.

Comparison of Synthetic Methodologies for Imidazo[4,5-b]pyridine and its Analogs
MethodologyKey FeaturesAdvantagesReference
Zinc Triflate CatalysisOne-pot synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines.Good yields, simple reaction conditions. jscimedcentral.com
Tandem ReactionStarts from 2-chloro-3-nitropyridine in H2O-IPA medium.Single chromatographic purification step, green solvent. acs.org
Metal-Free SynthesisNaOH-promoted cycloisomerisations of N-propargylpyridiniums.Rapid, ambient conditions, aqueous, high space-time-yield. rsc.orgyork.ac.uk
Heterogeneous CatalysisUse of copper silicate as a catalyst.Efficient, reusable catalyst, environmentally friendly. nanobioletters.com

Advanced Computational Design for Predictive Compound Development and Lead Optimization

Computational methods are playing an increasingly vital role in the design and optimization of novel drug candidates. For imidazo[4,5-b]pyridine derivatives, techniques like Density Functional Theory (DFT) are being used to understand the electronic and structural properties of these molecules. nih.gov Molecular docking studies are also employed to predict the binding affinity and selectivity of these compounds against various biological targets. acs.org

For instance, in the development of inhibitors for the TAM kinase family, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were designed and shown to have high potency and selectivity. nih.gov Similarly, computational studies have been instrumental in designing novel imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential dual inhibitors for blocking SARS-CoV-2 cell entry. nih.gov These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the structure-activity relationships (SAR) that guide the optimization of lead compounds.

Identification and Characterization of Novel Biological Targets and Polypharmacology

The structural similarity of imidazo[4,5-b]pyridines to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov Initially recognized for their role as kinase inhibitors, recent research has expanded their biological profile to include anticancer, antimicrobial, and anti-inflammatory properties. jscimedcentral.comnih.govnih.gov

Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of the TAM kinase family (AXL, MER, and TYRO3), which are attractive targets for cancer therapy. nih.gov Some derivatives have also shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L. nih.gov The polypharmacology of this scaffold is an active area of investigation, with studies exploring its potential to modulate multiple targets simultaneously, which could be advantageous for treating complex diseases. For example, certain imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR pathway, induce cell cycle arrest, and promote apoptosis in cancer cells. nih.gov

Creation of Chemical Probes for Biological System Interrogation (e.g., pH probes, fluorescent labels)

The unique photophysical properties of imidazo[1,5-a]pyridine (B1214698) derivatives make them suitable for use as fluorescent probes in biological systems. nih.govnih.gov These probes can be used to study cellular processes, such as changes in pH and membrane dynamics. nih.govpatsnap.com For instance, an imidazo[1,2-a]pyridine-based ratiometric fluorescent probe has been developed for measuring extremely acidic pH changes in living cells. patsnap.com This probe exhibits a ratiometric emission profile and high sensitivity to hydrogen ions. patsnap.com

Furthermore, dimeric imidazo[1,5-a]pyridine derivatives have been investigated as fluorescent membrane probes. nih.govnih.gov These probes show a significant increase in fluorescence upon intercalation into a lipid bilayer, allowing for the real-time monitoring of membrane interactions. nih.gov The development of such chemical probes provides powerful tools for interrogating biological systems and understanding the mechanisms of action of drug candidates.

Applications of Imidazo[4,5-b]pyridine Analogs as Chemical Probes
Probe TypeApplicationKey CharacteristicsReference
Ratiometric pH Fluorescent ProbeMeasurement of extremely acidic pH in living cells.Ratiometric emission, high sensitivity to H+. patsnap.com
Fluorescent Membrane ProbeMonitoring lipid bilayer interactions.Increased fluorescence upon intercalation. nih.govnih.gov

Synergistic Integration of Experimental and Computational Approaches in Drug Discovery Programs

The integration of experimental and computational methods is a powerful strategy in modern drug discovery. This synergy is evident in the research on imidazo[4,5-b]pyridine and its analogs. For example, a collaborative virtual screening effort was used to identify and expand a hit series of imidazo[1,2-a]pyridines for visceral leishmaniasis. researchgate.net This in silico approach, combined with subsequent experimental validation, led to the discovery of compounds with improved antiparasitic activity. researchgate.net

In another study, a ligand-based drug design approach was used to develop a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as potential antitubercular agents targeting the DprE1 enzyme. nih.gov Molecular docking studies were used to predict the binding interactions of these compounds, and the predictions were then confirmed through in vitro activity screening. nih.gov This integrated approach, which combines the predictive power of computational models with the empirical data from experimental assays, is crucial for the efficient discovery and development of new therapeutic agents based on the 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.